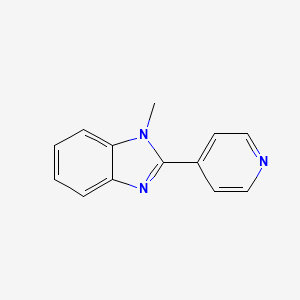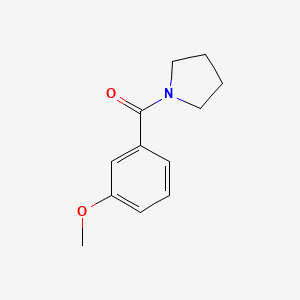
4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid involves several synthetic routes. One common method is the selective hydrolysis of a mixture of diastereomeric esters in the presence of an enzyme. This process yields an enantiomerically enriched trans-1,4-disubstituted 2-cyclopentene, substantially free of the corresponding cis isomer .
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis. Companies like ChemScene provide in-stock or backordered impurities, bulk manufacturing, sourcing, and procurement services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a precursor for developing pharmaceuticals and studying biochemical pathways. Industrially, this compound is valuable for producing high-purity chemicals and materials .
Mécanisme D'action
The mechanism of action of 4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biochemical processes. This modulation can lead to changes in cellular signaling, metabolism, and other physiological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid include other cyclopentene derivatives and amido-substituted carboxylic acids. These compounds share structural similarities but differ in their specific functional groups and properties.
Uniqueness: What sets this compound apart is its unique combination of a cyclopentene ring and a prop-2-ynamido group. This structure imparts distinct chemical and biological properties, making it a valuable tool for research and industrial applications .
Propriétés
IUPAC Name |
4-(prop-2-ynoylamino)cyclopent-2-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-8(11)10-7-4-3-6(5-7)9(12)13/h1,3-4,6-7H,5H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAIGSBTBBBVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1CC(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(cyanomethyl)phenyl]-2-methylbenzamide](/img/structure/B6617338.png)





![7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6617383.png)
![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid](/img/structure/B6617389.png)




